molecular formula C20H24FN3O3S B296347 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide

Cat. No. B296347
M. Wt: 405.5 g/mol
InChI Key: GDPGGQQKJUYLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is responsible for regulating neuronal excitability. It is also thought to interact with the serotonin and noradrenaline systems, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also enhances the release of GABA, which is an inhibitory neurotransmitter that helps in reducing neuronal excitability. Additionally, it has been found to increase the levels of serotonin and noradrenaline, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide in lab experiments include its potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also shown promising results in the treatment of anxiety and depression. However, the limitations include the lack of understanding of its exact mechanism of action and the potential for adverse effects.

Future Directions

There are several future directions for the research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as epilepsy and neuropathic pain. Another direction is to explore its potential as a neuroprotective agent in neurodegenerative diseases. Moreover, the development of more potent and selective analogs of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide is a chemical compound that has shown promising results in various therapeutic applications. Its potent anti-inflammatory, analgesic, and anticonvulsant activities make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential adverse effects. The development of more potent and selective analogs of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with benzylpiperazine in the presence of a base. This reaction results in the formation of N-(4-benzylpiperazin-1-yl)-3-fluorobenzenesulfonamide. The next step involves the reaction of N-(4-benzylpiperazin-1-yl)-3-fluorobenzenesulfonamide with ethyl oxalyl chloride in the presence of a base to yield N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide.

Scientific Research Applications

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. Moreover, it has shown promising results in the treatment of anxiety and depression.

properties

Molecular Formula

C20H24FN3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C20H24FN3O3S/c1-28(26,27)24(19-9-5-8-18(21)14-19)16-20(25)23-12-10-22(11-13-23)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3

InChI Key

GDPGGQQKJUYLME-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)F

solubility

57.9 [ug/mL]

Origin of Product

United States

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